

Eprodisate vs. Placebo in AA Amyloidosis: A Comparative Clinical Trial Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Eprodisate

Cat. No.: B1200699

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **eprodisate** and placebo for the treatment of Amyloid A (AA) amyloidosis with renal involvement, based on data from a pivotal multicenter, randomized, double-blind, placebo-controlled clinical trial. AA amyloidosis is a serious complication arising from chronic inflammatory conditions, leading to the deposition of amyloid fibrils in various organs, most notably the kidneys, which can result in progressive renal dysfunction.^{[1][2][3]} **Eprodisate**, a sulfonated molecule, was developed to inhibit the polymerization of amyloid fibrils and their deposition in tissues by interfering with the interaction between amyloidogenic proteins and glycosaminoglycans.^{[1][2][4][5]}

Efficacy Data Summary

The primary clinical trial assessed the efficacy of **eprodisate** in slowing the progression of renal disease in patients with AA amyloidosis.^{[1][2]} The key findings from this study are summarized in the tables below.

Table 1: Primary Composite Endpoint Analysis

Outcome	Eprodisate (n=89)	Placebo (n=94)	Hazard Ratio (95% CI)	P-value
Worsened Renal Disease or Death	24 (27%)	38 (40%)	0.58 (0.37 to 0.93)	0.02
Worsening renal disease was a composite of doubling of serum creatinine, 50% or greater reduction in creatinine clearance, or progression to end-stage renal disease.[1][2]				

Table 2: Secondary Renal Endpoints

Outcome	Eprodisate	Placebo	P-value
Mean Rate of Decline in Creatinine Clearance (ml/min/1.73m ² per year)	10.9	15.6	0.02
Progression to End-Stage Renal Disease (Hazard Ratio)	-	-	0.20
Risk of Death (Hazard Ratio)	-	-	0.94

The data indicates that **eprodisate** significantly slowed the decline of renal function compared to placebo, as evidenced by a 42% reduction in the risk of worsening renal disease or death.[5] [6] The mean rate of decline in creatinine clearance was also significantly slower in the

eprodisate group.[1][2][7] However, the drug did not show a statistically significant effect on the progression to end-stage renal disease or the risk of death.[1][2][7] A subsequent confirmatory Phase 3 study did not meet its primary efficacy endpoint of slowing renal function decline.[8]

Safety Profile

The incidence of adverse events was reported to be similar between the **eprodisate** and placebo groups in the initial pivotal trial, with the drug being generally well-tolerated.[1][2][7]

Table 3: Adverse Events Summary

Event Type	Eprodisate	Placebo
Serious Adverse Events	36%	42%
Non-serious Adverse Events	98%	93%

Experimental Protocols

The pivotal clinical trial was a multicenter, randomized, double-blind, placebo-controlled study involving 183 patients with biopsy-proven AA amyloidosis and renal involvement from 27 centers.[1][2][5]

Inclusion Criteria:

- Age greater than 18 years.[6]
- Biopsy-proven AA amyloidosis.[3][6]
- Renal involvement, defined as proteinuria of greater than 1 g/day or a creatinine clearance of <60 mL/minute.[5][6]

Exclusion Criteria:

- Creatinine clearance of <20 mL/minute.[5]
- End-stage renal disease.[6]

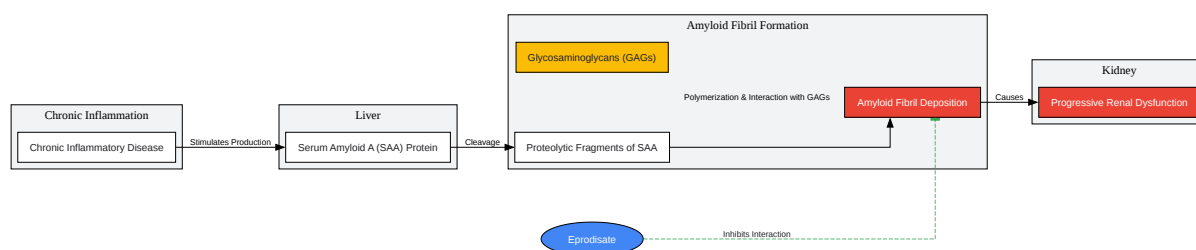
- Renal disease attributable to causes other than AA amyloidosis.[5]
- Significant liver dysfunction.[5]
- Diabetes.[5]

Treatment: Patients were randomly assigned to receive either **eprodisate** or a placebo for 24 months.[1][2] The dosage of **eprodisate** was adjusted based on the patient's baseline creatinine clearance.[1][5]

Primary Endpoint: The primary outcome was a composite endpoint assessing renal function or death. Disease progression was classified as worsened if any of the following occurred: a doubling of the serum creatinine level, a reduction in creatinine clearance by 50% or more, progression to end-stage renal disease, or death.[1][2]

Signaling Pathway and Experimental Workflow

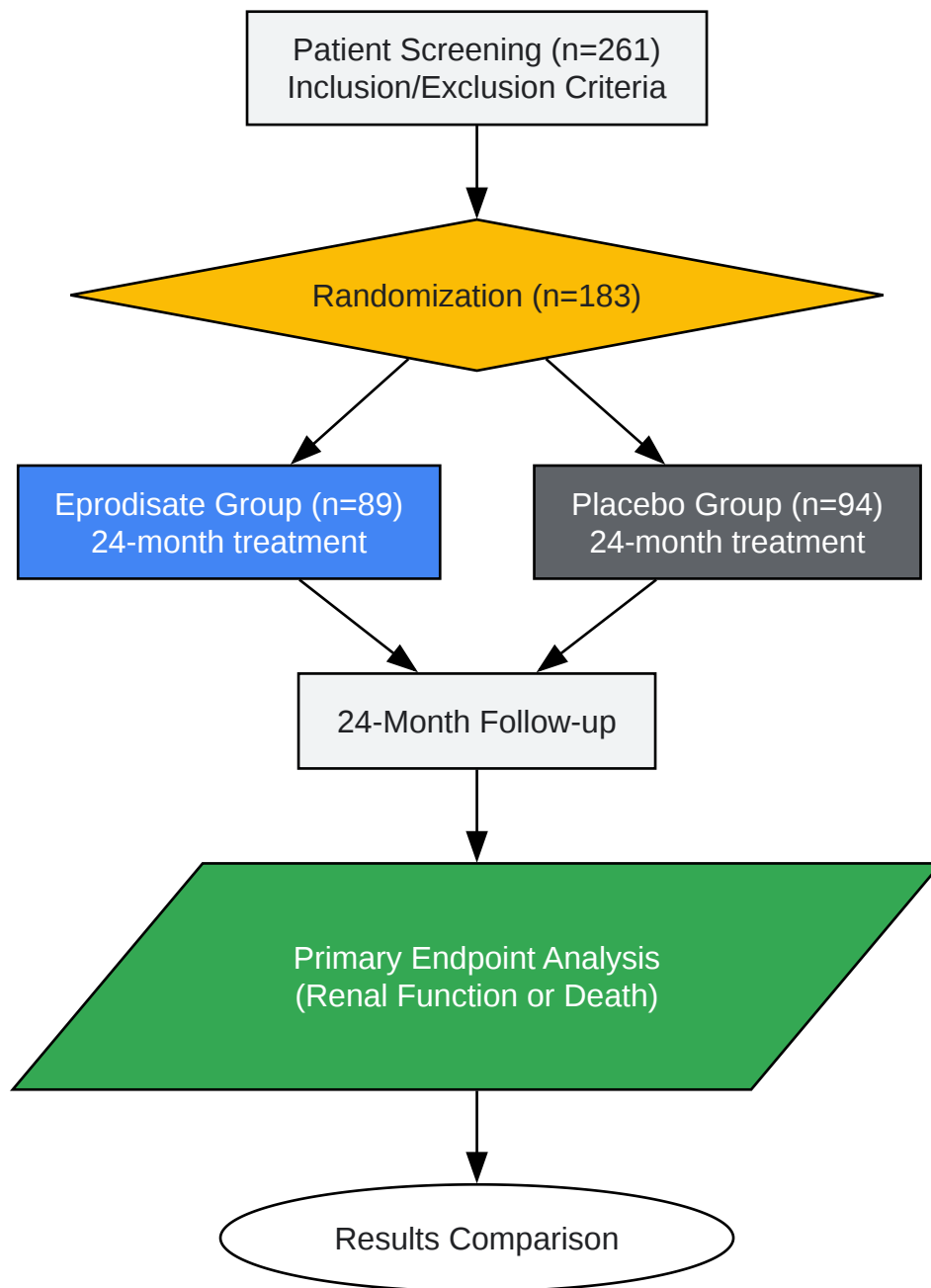
Mechanism of Action of Eprodisate in AA Amyloidosis



[Click to download full resolution via product page](#)

Caption: **Eprodisate**'s mechanism in inhibiting amyloid fibril deposition.

Clinical Trial Workflow



[Click to download full resolution via product page](#)

Caption: Workflow of the **eprodisate** vs. placebo clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. amyloid.nl [amyloid.nl]
- 2. Eprodisate for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amyloid Planet: #amyloidosisJC 3/28/16 @ 9 pm EST: Eprodisate for the Treatment of Renal Disease in AA #amyloidosis [amyloidplanet.com]
- 4. researchgate.net [researchgate.net]
- 5. Review of eprodisate for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
- 7. researchgate.net [researchgate.net]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- To cite this document: BenchChem. [Eprodisate vs. Placebo in AA Amyloidosis: A Comparative Clinical Trial Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1200699#eprodisate-versus-placebo-in-aa-amyloidosis-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com